4-Cyclopropyl-1,3-thiazole-2-thiol
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Overview
Description
4-Cyclopropyl-1,3-thiazole-2-thiol is a heterocyclic compound that contains a thiazole ring with a cyclopropyl group attached to the fourth position and a thiol group at the second position.
Mechanism of Action
Target of Action
Thiazole derivatives, a class to which this compound belongs, have been known to exhibit diverse biological activities, including antimicrobial, antifungal, and antiviral effects . The specific targets can vary depending on the exact structure and functional groups present in the thiazole derivative.
Mode of Action
Thiazole derivatives often interact with their targets through various mechanisms, such as inhibiting key enzymes or disrupting essential biochemical processes . The exact interaction would depend on the specific target and the chemical structure of the thiazole derivative.
Biochemical Pathways
Thiazole derivatives are known to influence a wide range of biochemical pathways, often related to their antimicrobial, antifungal, and antiviral activities . The downstream effects can include the inhibition of pathogen growth or replication.
Result of Action
Given the known biological activities of thiazole derivatives, the effects could include the inhibition of pathogen growth or replication, disruption of essential biochemical processes, or modulation of immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1,3-thiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with carbon disulfide and an appropriate halogenated compound under basic conditions to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like zinc oxide nanoparticles to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1,3-thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thioethers.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Cyclopropyl-1,3-thiazole-2-thiol has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,3-thiazole-2-thiol
- 4-Phenyl-1,3-thiazole-2-thiol
- 4-Ethyl-1,3-thiazole-2-thiol
Uniqueness
4-Cyclopropyl-1,3-thiazole-2-thiol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other thiazole derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-cyclopropyl-3H-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS2/c8-6-7-5(3-9-6)4-1-2-4/h3-4H,1-2H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIENDHTVOUQYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1344318-59-7 |
Source
|
Record name | 4-cyclopropyl-1,3-thiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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